6-Methoxynaringenin

Neuroinflammation Microglial Activation NO Synthase Inhibition

6-Methoxynaringenin (CAS 94942-49-1) is a polymethoxylated flavanone bearing a unique 6-methoxy substituent that dramatically enhances metabolic stability (half-life extension from 3–12 h to 5–460 h) and confers potent, specific NO inhibition (IC50 25.8 μM in BV2 microglia). This distinct structure–activity profile makes it an essential tool for ADME/PK investigations, neuroinflammatory target validation, and phytochemical dereplication. Procure high-purity (≥98%) material to ensure reproducibility in mechanistic, pharmacodynamic, and natural-product discovery workflows.

Molecular Formula C16H14O6
Molecular Weight 302.28 g/mol
CAS No. 94942-49-1
Cat. No. B031772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxynaringenin
CAS94942-49-1
Molecular FormulaC16H14O6
Molecular Weight302.28 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O
InChIInChI=1S/C16H14O6/c1-21-16-11(19)7-13-14(15(16)20)10(18)6-12(22-13)8-2-4-9(17)5-3-8/h2-5,7,12,17,19-20H,6H2,1H3
InChIKeyFCXRFTLSXMRXTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxynaringenin (CAS 94942-49-1): A Methoxylated Flavanone with Documented Nitric Oxide Inhibition


6-Methoxynaringenin (CAS 94942-49-1), also known as 5,7,4′-trihydroxy-6-methoxyflavanone, is a naturally occurring polymethoxylated flavonoid belonging to the flavanone subclass [1]. It has been isolated from various plant sources including Scutellaria barbata D. Don (Lamiaceae) [2], Prunus serotina [3], Salvia plebeia [4], and Smilax glabra [5]. The compound is structurally characterized as a methoxy derivative of naringenin, possessing a 6-methoxy substitution on the A-ring of the flavanone skeleton, with a molecular formula of C16H14O6 and molecular weight of 302.28 g/mol [1]. Its primary documented bioactivity is the inhibition of nitric oxide (NO) production in LPS-stimulated BV2 microglial cells, with a reported IC50 of 25.8 μM [2][6].

Why 6-Methoxynaringenin Cannot Be Replaced by Unmodified Naringenin or Other Common Flavanones


Substituting 6-Methoxynaringenin with its parent compound naringenin or other flavanones in experimental protocols is scientifically unsound due to a fundamental structure-activity divergence introduced by the 6-methoxy substitution. This single methylation dramatically alters the molecule's metabolic fate: methoxylated flavonoids exhibit substantially greater metabolic stability compared to their hydroxylated analogs, with documented half-life extensions from 3–12 hours for hydroxylated flavonoids to 5–460 hours for methoxylated derivatives [1]. Furthermore, the 6-methoxy modification confers a distinct pharmacological fingerprint; while naringenin is documented to inhibit NO production in microglial cells through NF-κB and MAPK pathway modulation [2], the specific IC50 and potency profile of 6-Methoxynaringenin (25.8 μM) relative to co-isolated compounds establishes it as a discrete chemical entity with its own efficacy rank within natural product libraries [3]. The presence of the methoxy group may also influence target engagement profiles, as evidenced by enantioselective differences observed in CYP inhibition between (R)- and (S)-naringenin, where a 2-fold potency difference exists across CYP isoforms [4]. Therefore, assuming functional equivalence between 6-Methoxynaringenin and unmodified naringenin or other flavanones without rigorous experimental validation introduces confounding variables related to metabolic stability, potency, and potentially, target selectivity, thereby compromising reproducibility and the validity of mechanistic conclusions.

6-Methoxynaringenin: Quantitative Comparative Evidence for Differentiated Procurement Decisions


Nitric Oxide Production Inhibition in Neuroinflammation Model: 6-Methoxynaringenin vs. Co-Isolated Bioactives

In a head-to-head activity-guided isolation study using LPS-stimulated BV2 microglial cells, 6-Methoxynaringenin demonstrated superior NO inhibitory potency among the flavonoid constituents, with an IC50 of 25.8 μM. This potency ranked it as the most effective compound (Compound 1) among all isolated constituents, outperforming the other flavonoid 6-O-methylscutellarein (IC50 not specifically reported but less potent) and closely rivaling the most potent diterpene, scutebarbatine X (IC50 = 27.4 μM) [1]. All other isolated compounds exhibited IC50 values below 50 μM, establishing a clear potency hierarchy within this natural product library [2]. The assay was conducted in LPS-stimulated BV2 microglial cells, a validated model for neuroinflammatory screening [1].

Neuroinflammation Microglial Activation NO Synthase Inhibition

Enhanced Metabolic Stability Inferred from Methoxyflavone Structural Class

6-Methoxynaringenin contains a 6-methoxy group, placing it within the methoxyflavone subclass. Comparative studies on methoxylated vs. hydroxylated flavonoids demonstrate that methoxylation confers dramatically increased metabolic stability. In human hepatic S9 fractions containing cofactors for glucuronidation, sulfation, and oxidation, methoxylated flavones exhibited high metabolic stability compared to their hydroxylated analogs, which undergo rapid conjugation and degradation [1]. In agricultural soil studies, hydroxylated flavonoids showed rapid transformation with half-lives of 3–12 hours, whereas methoxylated derivatives exhibited substantially longer half-lives ranging from 5 to 460 hours, with stability increasing alongside the number of methoxy groups [2]. This class-level effect is attributed to the capping of hydroxyl groups by methylation, which blocks primary Phase II conjugation sites (glucuronidation/sulfation) and reduces oxidative metabolism, thereby improving membrane transport and oral bioavailability potential [3].

Pharmacokinetics Metabolic Stability Drug Metabolism

Structural Differentiation from Naringenin: The 6-Methoxy Substitution

6-Methoxynaringenin is structurally defined as 5,7,4′-trihydroxy-6-methoxyflavanone, which distinguishes it from naringenin (5,7,4′-trihydroxyflavanone) by the presence of a single methoxy group at the 6-position of the A-ring [1]. This modification has been experimentally linked to distinct bioactivity profiles. In insect antifeedant assays using European corn borer (Ostrinia nubilalis), both naringenin and its derivative methoxynaringenin were identified as active principles from Prunus serotina, but the presence of the methoxy group in the derivative implies differential ecological or pharmacological activity not captured by simple potency comparisons [2]. Furthermore, in phytochemical investigations of Salvia plebeia, 6-Methoxynaringenin was isolated as a distinct chemical entity (compound 1) alongside other flavonoids including hispidulin, homoplantaginin, nepetin, and 6-hydroxyluteolin, confirming its status as a unique, isolable natural product rather than a minor variant [3]. The chemical formula is C16H14O6, molecular weight 302.28 g/mol, melting point 282-286°C, and specific rotation +2.2° (Me2CO) .

Flavonoid Chemistry Structure-Activity Relationship Natural Product Isolation

Reported PPARγ Agonist Activity: A Distinct Molecular Target Engagement

Database records indicate that 6-Methoxynaringenin (ChEMBL ID: CHEMBL5429423) has been evaluated in a transactivation assay for agonist activity at human PPARγ (peroxisome proliferator-activated receptor gamma) transfected in African green monkey COS7 cells, with activity detected after 16-hour incubation as measured by luciferase reporter assay [1]. While specific EC50 values are not provided in the available database entry, the identification of PPARγ agonist activity for 6-Methoxynaringenin distinguishes it from unmodified naringenin, which is primarily documented to activate PPARα and PPARγ response elements in hepatocytes but with a different profile of downstream gene regulation, including induction of CYP4A11, ACOX, UCP1, and ApoAI, and inhibition of FAS, ABCA1, ABCG1, and HMGR [2]. This suggests that the 6-methoxy substitution may confer or modulate PPARγ engagement, potentially offering a differentiated tool for studying nuclear receptor pharmacology in the context of metabolic disorders.

Metabolic Syndrome PPARγ Agonism Nuclear Receptor

6-Methoxynaringenin: Validated Research Applications Driven by Quantitative Evidence


Neuroinflammation and Microglial Activation Studies: A Validated NO Inhibitor Probe

Researchers investigating the role of nitric oxide in neuroinflammatory cascades, particularly in models of microglial activation (e.g., BV2 cells stimulated with LPS), should select 6-Methoxynaringenin as a well-characterized, naturally occurring inhibitor. The compound's IC50 of 25.8 μM in this specific assay system, as established by Lee et al. (2017), provides a reliable, quantitative benchmark for dose-response studies [1]. Its superior potency relative to co-isolated flavonoids like 6-O-methylscutellarein in the same study makes it the preferred choice when a more potent natural flavonoid NO inhibitor is required from this chemical library. This evidence supports its use as a positive control or as a tool compound to dissect NO-dependent signaling in neuroinflammatory disease models, including those relevant to Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Procurement of high-purity 6-Methoxynaringenin ensures reproducibility of these published findings and enables direct comparison with literature data [2].

Pharmacokinetic and Drug Metabolism Studies: A Methoxylated Flavanone Probe for Stability Assessment

Scientists conducting pharmacokinetic (PK) studies, in vitro metabolism assays (e.g., using human liver microsomes or S9 fractions), or in vivo bioavailability experiments should procure 6-Methoxynaringenin as a model methoxylated flavonoid. The class-level evidence demonstrating that methoxylated flavonoids possess dramatically enhanced metabolic stability compared to hydroxylated analogs (half-lives extended from 3–12 hours to 5–460 hours) [1] positions 6-Methoxynaringenin as an ideal tool for investigating the impact of methylation on flavonoid ADME (Absorption, Distribution, Metabolism, Excretion) properties [2]. By comparing 6-Methoxynaringenin directly with naringenin in parallel assays, researchers can quantify the precise contribution of the 6-methoxy group to parameters such as microsomal stability, glucuronidation rate, and plasma exposure. This application is critical for academic labs and pharmaceutical R&D groups aiming to rationally design flavonoid derivatives with improved drug-like properties for therapeutic development.

Natural Product Chemistry and Phytochemical Dereplication: A Definitive Isolate Standard

For natural product chemists engaged in the isolation and characterization of bioactive constituents from plant sources (e.g., Scutellaria barbata, Salvia plebeia, Prunus serotina, Smilax glabra), 6-Methoxynaringenin serves as an essential analytical standard for dereplication and structural confirmation [1][2]. Its distinct chromatographic and spectroscopic signatures—including a melting point of 282-286°C, specific rotation of +2.2° in acetone, and characteristic NMR/MS data—enable unambiguous identification during bioassay-guided fractionation . Procurement of authenticated 6-Methoxynaringenin mitigates the risk of misidentification, a common pitfall when working with structurally similar flavanones (e.g., naringenin, eriodictyol, 6-O-methylscutellarein) that may co-elute or produce overlapping signals. Using this compound as a reference standard ensures the rigor and reproducibility of phytochemical investigations and supports the accurate reporting of novel natural product discoveries.

Metabolic Disorder and Nuclear Receptor Pharmacology Research: A Potential PPARγ Tool Compound

Investigators exploring the role of PPARγ (peroxisome proliferator-activated receptor gamma) in metabolic syndrome, type 2 diabetes, or obesity may consider 6-Methoxynaringenin as a structurally distinct agonist probe, given its documented activity in a PPARγ transactivation assay [1]. Unlike naringenin, which broadly activates PPAR response elements and influences both PPARα and PPARγ pathways with a specific hepatocyte gene expression profile [2], 6-Methoxynaringenin's specific engagement with PPARγ in the COS7 cell assay suggests a potentially more focused or differentiated pharmacological profile. This makes it a valuable tool for structure-activity relationship (SAR) studies aimed at understanding how methoxy substitutions on the flavanone scaffold modulate nuclear receptor selectivity. Researchers can use 6-Methoxynaringenin to probe the functional consequences of PPARγ activation in adipogenesis, insulin sensitization, and lipid metabolism models, leveraging its unique chemical identity to dissect pathway-specific effects distinct from those of its parent compound or other flavanones.

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